Lipophilicity Advantage of 3-Chlorophenyl vs. 4-Chlorophenyl
The 3-chlorophenyl substitution confers a measurably higher predicted lipophilicity compared to the 4-chlorophenyl positional isomer. This difference in ACD/LogP (3.44 vs. 3.40) and the LogD (pH 7.4) (3.58 vs. 3.40) indicates that the target compound is more lipophilic, which may translate to enhanced membrane permeability and different tissue distribution profiles in cell-based and in vivo models . The BCF and KOC values further corroborate this trend (BCF: 308.74 vs. 225.26; KOC: 2106.85 vs. 1681.27). Such differences are critical when selecting a compound for assays where passive diffusion across lipid bilayers is a determinant of intracellular target engagement.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP & LogD pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP = 3.44; ACD/LogD (pH 7.4) = 3.58 |
| Comparator Or Baseline | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (CAS 55807-85-7): ACD/LogP = 3.40; ACD/LogD (pH 7.4) = 3.40 |
| Quantified Difference | ΔLogP = +0.04; ΔLogD (pH 7.4) = +0.18; BCF ratio = 1.37× higher; KOC ratio = 1.25× higher |
| Conditions | ACD/Labs Percepta Platform v14.00 predictions; ChemSpider records CSID:13042536 (target) and CSID:13042537 (comparator) |
Why This Matters
Higher lipophilicity of the 3-chloro isomer may offer superior membrane permeability for intracellular kinase targets, directly impacting compound selection for cellular assays.
